An In-depth Technical Guide to the Synthesis and Characterization of Morpholineborane
An In-depth Technical Guide to the Synthesis and Characterization of Morpholineborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholineborane (C₄H₁₂BNO) is a stable amine-borane complex that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its utility as a reducing agent, coupled with its stability and ease of handling compared to other borane carriers, makes it a valuable tool for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and characterization of morpholineborane, offering detailed experimental protocols, tabulated quantitative data, and visualizations to aid researchers in their understanding and application of this versatile reagent.
Physicochemical Properties
Morpholineborane is a white crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂BNO | [2] |
| Molecular Weight | 100.96 g/mol | [3] |
| Melting Point | 97-99 °C | [1][3] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| Flash Point | 105 °C | [1] |
| Vapor Pressure | 10.4 mmHg at 25°C | [3] |
Synthesis of Morpholineborane
The synthesis of morpholineborane is typically achieved through the reaction of morpholine with a suitable borane source. A common and efficient method involves the use of sodium borohydride in the presence of a weak acid, such as carbon dioxide, which acts as a hydride acceptor.
Experimental Protocol: Synthesis from Morpholine and Sodium Borohydride
This protocol outlines a laboratory-scale synthesis of morpholineborane.
Materials:
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Morpholine
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Sodium borohydride (NaBH₄)
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Dry Ice (solid CO₂)
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Tetrahydrofuran (THF), anhydrous
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Deionized water
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Sodium sulfate (Na₂SO₄), anhydrous
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Celite®
Procedure:
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To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (10.0 mmol) and sodium borohydride (15.0 mmol).
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Add anhydrous tetrahydrofuran (10.0 mL) to the flask.
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Cool the reaction mixture to 0 °C using an ice-water bath.
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Carefully add crushed dry ice to the stirred reaction mixture in portions. Continue the addition until the reaction is complete, which can be monitored by thin-layer chromatography or the cessation of gas evolution.
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Once the reaction is complete, cautiously quench the reaction by the slow addition of deionized water (0.54 mL, 30.0 mmol) over a period of 20 minutes.
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Dry the resulting mixture over anhydrous sodium sulfate.
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Filter the mixture through a pad of Celite®, washing the solid residue with additional THF.
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Remove the solvent from the filtrate under reduced pressure to yield morpholineborane as a white solid.
Yield:
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A typical yield for this reaction is approximately 81%.
Characterization of Morpholineborane
The structure and purity of the synthesized morpholineborane can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of morpholineborane.
The ¹H NMR spectrum of morpholineborane in CDCl₃ typically shows three main signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.99 | dd | 2H | Protons on carbons adjacent to oxygen (O-CH ₂) |
| ~3.57 | td | 2H | Protons on carbons adjacent to nitrogen (N-CH ₂) |
| ~2.72 | m | 2H | Protons on carbons adjacent to nitrogen (N-CH ₂) |
| ~1.85 (broad) | q | 3H | Protons on boron (BH ₃) |
The proton-decoupled ¹³C NMR spectrum of morpholineborane in CDCl₃ typically displays two signals for the carbon atoms of the morpholine ring.
| Chemical Shift (δ, ppm) | Assignment |
| ~66.0 | Carbons adjacent to oxygen (C H₂-O) |
| ~46.0 | Carbons adjacent to nitrogen (C H₂-N) |
Infrared (IR) Spectroscopy
The IR spectrum of morpholineborane provides information about the functional groups present in the molecule. Key vibrational frequencies are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3000 | Strong | C-H stretching |
| ~2250-2400 | Strong | B-H stretching |
| ~1450 | Medium | C-H bending |
| ~1100 | Strong | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of morpholineborane and to study its fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 101. Common fragmentation pathways involve the loss of borane (BH₃) or cleavage of the morpholine ring.
Expected Fragmentation Pattern:
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m/z 101: Molecular ion [C₄H₉NOBH₃]⁺
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m/z 87: Loss of BH₃, [C₄H₉NO]⁺ (morpholine cation)
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m/z 57: [C₃H₅O]⁺ or [C₃H₇N]⁺ fragments from ring cleavage
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m/z 43: [C₂H₃O]⁺ or [C₂H₅N]⁺ fragments from ring cleavage
Applications in Drug Development and Research
Morpholineborane serves as a versatile reducing agent in organic synthesis, facilitating the reduction of various functional groups such as aldehydes, ketones, and imines.[1] Its stability and selectivity make it particularly useful in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The morpholine moiety itself is a common scaffold in many approved drugs, and the use of morpholineborane can be advantageous in the development of novel therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of morpholineborane. The experimental protocols and tabulated spectral data offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided visualizations of the synthesis workflow and fragmentation pathway aim to enhance the understanding of the key processes involved. The reliable synthesis and thorough characterization of morpholineborane are crucial for its effective application in advancing scientific research and the development of new medicines.
